(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid
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Overview
Description
2-[2-chloro-4-[[5-(2-chlorophenyl)-6-ethoxycarbonyl-7-methyl-3-oxo-5H-thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]-6-methoxyphenoxy]acetic acid is a monocarboxylic acid.
Scientific Research Applications
Synthesis and Biological Activity
The compound is part of a broader category of thiazolo[3,2-a]pyrimidine derivatives, which have been extensively studied for their synthesis methodologies and potential biological activities. These compounds are synthesized using various reactions, including the Biginelli reaction, which is a multicomponent reaction involving ethyl acetoacetate, thiourea, and aromatic aldehydes. This process yields a range of thiazolopyrimidine derivatives with potential biological activities. For instance, compounds synthesized through this method have been evaluated for their antibacterial and antifungal properties against both gram-positive and gram-negative bacteria. The structural modifications in these molecules, such as the addition of different substituents, have been shown to significantly influence their biological activities, including antimicrobial and antifungal effects (Chadotra & Baldaniya, 2019).
Pharmacological Screening
Further pharmacological evaluations of thiazolo[3,2-a]pyrimidine derivatives have demonstrated their potential in various therapeutic areas. For example, studies have highlighted their antinociceptive and anti-inflammatory properties, suggesting their utility in pain management and inflammatory conditions. This is supported by research where specific derivatives exhibited significant antinociceptive and anti-inflammatory activities, indicating their potential as lead compounds for the development of new analgesic and anti-inflammatory drugs (Alam et al., 2010).
Anticancer Potential
Additionally, certain thiazolopyrimidine derivatives have shown promise in anticancer research. Novel compounds within this class have been synthesized and evaluated for their in vitro anticancer activities against specific cancer cell lines, such as human prostate cancer PC-3 cells. Some derivatives, particularly those containing the pyrazole group, have demonstrated significant anticancer activities, highlighting the potential of thiazolopyrimidine scaffolds in the development of new anticancer agents (Jin, 2015).
Chemical and Structural Analysis
On the chemical and structural front, thiazolopyrimidine derivatives have been subject to detailed synthesis and characterizations. Studies have focused on understanding the conformational features and supramolecular aggregation of these compounds, which are crucial for their biological activities. The analysis of various derivatives has provided insights into the influence of structural modifications on their molecular interactions and stability, contributing to the rational design of more effective thiazolopyrimidine-based drugs (Nagarajaiah & Begum, 2014).
properties
Product Name |
(2-chloro-4-{(Z)-[5-(2-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-6-methoxyphenoxy)acetic acid |
---|---|
Molecular Formula |
C26H22Cl2N2O7S |
Molecular Weight |
577.4 g/mol |
IUPAC Name |
2-[2-chloro-4-[(Z)-[5-(2-chlorophenyl)-6-ethoxycarbonyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]-6-methoxyphenoxy]acetic acid |
InChI |
InChI=1S/C26H22Cl2N2O7S/c1-4-36-25(34)21-13(2)29-26-30(22(21)15-7-5-6-8-16(15)27)24(33)19(38-26)11-14-9-17(28)23(18(10-14)35-3)37-12-20(31)32/h5-11,22H,4,12H2,1-3H3,(H,31,32)/b19-11- |
InChI Key |
ZZZCFNBBQNVYLT-ODLFYWEKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)/C(=C/C4=CC(=C(C(=C4)Cl)OCC(=O)O)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3Cl)C(=O)C(=CC4=CC(=C(C(=C4)Cl)OCC(=O)O)OC)S2)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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